molecular formula C19H29N3O B7931107 (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7931107
M. Wt: 315.5 g/mol
InChI Key: MOVWGAXHOOSYJW-ROUUACIJSA-N
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Description

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction, where a benzyl halide reacts with the amine group on the pyrrolidine ring.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Benzylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-[(S)-3-(cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one: Lacks the benzyl group, leading to different chemical properties and biological activities.

    (S)-2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one:

Uniqueness

The presence of both the benzyl and cyclopropyl groups in (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one makes it unique, providing a distinct set of chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(16-8-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWGAXHOOSYJW-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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